{[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile
Description
{[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile is a structurally complex organic compound featuring an indole core substituted at the 1-position with a propargyl (prop-2-yn-1-yl) group and at the 3-position with a sulfanylacetonitrile moiety.
Properties
CAS No. |
61021-46-3 |
|---|---|
Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-(1-prop-2-ynylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H10N2S/c1-2-8-15-10-13(16-9-7-14)11-5-3-4-6-12(11)15/h1,3-6,10H,8-9H2 |
InChI Key |
DAHQEATZMNZIMW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=C(C2=CC=CC=C21)SCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . The reaction proceeds under mild conditions and leads to the formation of the desired product with good yields. The reaction conditions often include the use of a base such as potassium hydroxide in the presence of carbon disulfide .
Industrial Production Methods
While specific industrial production methods for 2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under visible-light-induced conditions to form corresponding formamides.
Cyclocondensation: It can react with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen in the presence of visible light.
Cyclocondensation: Phenyl isothiocyanate and carbon disulfide in the presence of a base such as potassium hydroxide.
Major Products
Oxidation: Formamides.
Cyclocondensation: Benzimidazole derivatives.
Scientific Research Applications
2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile involves its interaction with molecular targets through various pathways:
Oxidative Pathway: The compound can act as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways.
Cyclocondensation Pathway: The compound undergoes cyclocondensation reactions to form heterocyclic structures, which can interact with biological targets.
Comparison with Similar Compounds
(a) Substituent Effects on Reactivity
- Propargyl Group (Target Compound): The propargyl substituent enables alkyne-specific reactions (e.g., cycloadditions), distinguishing it from methoxy- or furan-substituted analogs. This group may increase susceptibility to oxidation or metal coordination .
- Sulfanylacetonitrile vs. Acetonitrile: The sulfanyl (-S-) linker in the target compound and the furan analog enhances nucleophilicity compared to the direct acetonitrile group in 2-(4-Methoxy-1H-indol-3-yl)acetonitrile. This could influence binding interactions in biological or catalytic contexts .
(b) Crystallographic and Stability Data
- The methoxy-substituted analog (C₁₁H₁₀N₂O) exhibits a crystallographic R factor of 0.088, suggesting well-ordered crystal packing due to hydrogen bonding from the methoxy group . In contrast, the propargyl and sulfanyl groups in the target compound may introduce steric or electronic challenges for crystallization, though SHELX programs could resolve such issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
